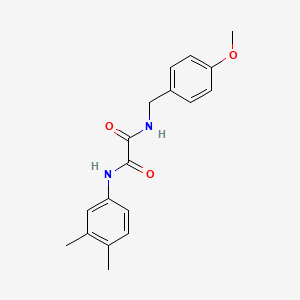

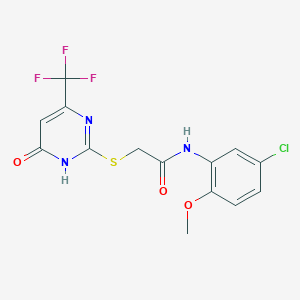

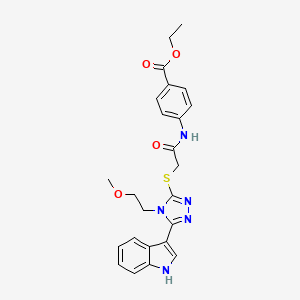

![molecular formula C16H16N4O4 B2965095 Methyl 2-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate CAS No. 896843-33-7](/img/structure/B2965095.png)

Methyl 2-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate” is a chemical compound . The exact properties and applications of this compound may vary depending on its specific structure and the context in which it is used .

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and depend on the conditions under which the reactions occur. The reactions might involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Scientific Research Applications

Synthesis and Chemical Properties:

- The compound has been involved in studies exploring efficient and environmentally friendly synthesis methods. For instance, regiospecific synthesis of highly functionalized novel dihydropyrimido[4,5-d]pyrimidine derivatives through a three-component one-pot condensation under solvent-free conditions highlights its potential in green chemistry (Prajapati, Borah, & Gohain, 2007).

- Research has focused on understanding the reactivity of the compound's core structure in creating fused heterocyclic systems, suggesting its utility in developing new chemical entities with potential biological applications (Stanovnik, Van Der Bovenkamp, Svete, Hvala, Simonič, & Tišler, 1990).

Biological Activities:

- It serves as a precursor in the synthesis of novel compounds with evaluated biological activities, such as anticancer and anti-inflammatory properties. For example, novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone were synthesized as anti-inflammatory and analgesic agents, showing significant COX-2 inhibitory activities (Abu-Hashem, Al-Hussain, & Zaki, 2020).

- The compound is instrumental in generating antimicrobial agents, illustrating its role in addressing microbial resistance through the synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Mechanism of Action

Target of Action

Many compounds interact with proteins in the body, such as enzymes or receptors, which play crucial roles in various biological processes .

Mode of Action

The compound may bind to its target protein and alter its function. This could inhibit the protein’s activity, enhance it, or modify it in some other way .

Biochemical Pathways

The interaction between the compound and its target could affect various biochemical pathways. For example, it could influence signal transduction pathways, metabolic pathways, or gene expression .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. Factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition can influence these properties .

Result of Action

The ultimate effects of the compound would depend on the roles of the targets and pathways it affects. It could potentially lead to changes in cellular behavior, physiological responses, or the course of a disease .

Action Environment

Various environmental factors can influence the compound’s action, efficacy, and stability. These include the pH of the environment, the presence of other compounds or drugs, the patient’s diet and lifestyle, and genetic factors .

Properties

IUPAC Name |

methyl 2-[(6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4/c1-9-5-4-6-20-13(9)18-14-10(16(20)23)7-11(19(14)2)15(22)17-8-12(21)24-3/h4-7H,8H2,1-3H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCSGRKTQNAYEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

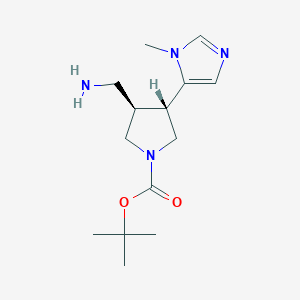

![8-methoxy-3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one](/img/structure/B2965013.png)

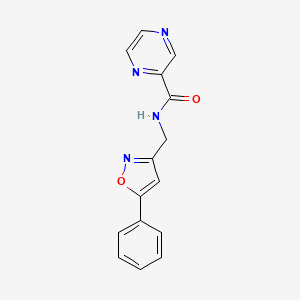

![11-(3,4-Dimethylphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2965014.png)

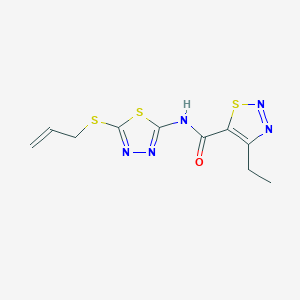

![(2Z)-N-1,3-benzodioxol-5-yl-2-{[(4-chlorophenyl)sulfonyl]hydrazono}-2H-chromene-3-carboxamide](/img/structure/B2965017.png)

![N~6~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~6~-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2965025.png)

![8-(Morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-amine](/img/structure/B2965030.png)